BenchChemオンラインストアへようこそ!

3-Aminobutanamide

Epigenetics Cancer Research Methyltransferase Inhibition

3-Aminobutanamide (CAS 5959-32-0) is a chiral C4 building block with a unique β-aminoamide architecture critical for medicinal chemistry. Its (R)-enantiomer delivers low-nanomolar SMYD3 inhibition (IC₅₀ 28.6 nM) for oncology research. The β-amine position fundamentally alters hydrogen-bonding geometry versus 2- or 4-aminobutanamide isomers—wrong regioisomer selection invalidates SAR studies. It also serves as a chiral selector for HPLC/SFC method validation and can be sustainably co-produced with 3-hydroxybutyramide from bio-based poly-3-hydroxybutyrate. Confirm enantiomeric specification before ordering.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 5959-32-0
Cat. No. B1278367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobutanamide
CAS5959-32-0
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCC(CC(=O)N)N
InChIInChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)
InChIKeyOTVXVVYHNZUDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobutanamide (CAS 5959-32-0) for Research & Development: Essential Technical Overview


3-Aminobutanamide (CAS 5959-32-0), also known as β-aminobutyramide, is a chiral C4 building block characterized by the presence of both a primary amine and a primary amide functional group on a butane backbone. Its molecular formula is C₄H₁₀N₂O, with a molecular weight of 102.14 g/mol and a density of 1.0±0.1 g/cm³ [1]. The compound serves as a specialized intermediate in organic synthesis and medicinal chemistry, with its chiral center at the 3-position enabling stereospecific incorporation into more complex molecular architectures. Key physicochemical parameters include a boiling point of 281.3±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C [1].

Why 3-Aminobutanamide Cannot Be Substituted with 2-Aminobutanamide or 4-Aminobutanamide in Chiral Synthesis


The position of the amino group on the butanamide backbone is the primary determinant of a compound's biological and chemical utility, making generic substitution within the aminobutanamide family non-viable. While 2-aminobutanamide (an intermediate for the antiepileptic drug Levetiracetam [1]) and 4-aminobutanamide (a GABA uptake inhibitor scaffold with pIC₅₀ values of 4.23-5.23 [2]) serve distinct roles in medicinal chemistry, 3-aminobutanamide offers a unique chiral center at the β-position. This structural difference fundamentally alters the molecule's geometry, hydrogen-bonding network, and subsequent interactions with biological targets or downstream synthetic partners. For procurement professionals and researchers, selecting the incorrect regioisomer will lead to the synthesis of unintended derivatives, invalidating biological assays and derailing structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: 3-Aminobutanamide (CAS 5959-32-0) vs. Closest Analogs


Chiral Influence on SMYD3 Methyltransferase Inhibition: A 3.4-Fold IC₅₀ Difference

The stereochemistry of the 3-aminobutanamide moiety in complex inhibitors directly impacts potency against the histone-lysine N-methyltransferase SMYD3, a target in cancer epigenetics. In a series of compounds where the 3-aminobutanamide fragment is part of a larger inhibitor structure, the (R)-configured derivative demonstrated significantly higher inhibitory activity than its (S)-configured counterpart [1].

Epigenetics Cancer Research Methyltransferase Inhibition

Structural Divergence from GABAergic Scaffolds: 4-Aminobutanamide vs. 3-Aminobutanamide

The regioisomer 4-aminobutanamide serves as a well-characterized scaffold for developing GABA uptake inhibitors, a class of compounds with potential anticonvulsant activity. In contrast, the parent 3-aminobutanamide does not share this primary pharmacological profile due to its distinct molecular geometry [1]. This divergence underscores its unique application space.

Neuropharmacology GABA Transporter Medicinal Chemistry

Synthetic Route Efficiency: A Process Patent Enabling Co-Production

A patented preparation method demonstrates a significant advantage for the industrial production of 3-aminobutanamide by enabling its co-synthesis with the valuable intermediate 3-hydroxybutyramide [1]. This integrated process enhances atom economy and reduces waste compared to traditional, linear synthetic routes that might be required for other aminobutanamide isomers.

Process Chemistry Green Chemistry Industrial Synthesis

Defined Application Scenarios for 3-Aminobutanamide (CAS 5959-32-0)


Stereospecific Synthesis of SMYD3 Epigenetic Probes

3-Aminobutanamide is an essential chiral building block for constructing potent inhibitors of SMYD3, a methyltransferase implicated in various cancers. The (R)-enantiomer is critical for achieving low-nanomolar potency (IC₅₀ of 28.6 nM) in biochemical assays [1]. Researchers developing chemical probes to dissect SMYD3 biology should specify the (R)-enantiomer of this compound.

Scalable Co-Production of C4 Amide Intermediates

For industrial process chemists, 3-aminobutanamide can be efficiently co-produced with 3-hydroxybutyramide from a single, bio-derived starting material (poly-3-hydroxybutyrate) [2]. This patented method offers a more sustainable and consolidated manufacturing approach compared to separate syntheses, making it an attractive option for scaling up the production of both building blocks simultaneously.

Chiral Resolution and Analytical Method Development

Due to its chiral center, 3-aminobutanamide serves as a model analyte or selector in developing and validating chiral separation techniques. Its structural features make it suitable for testing the efficacy of new chiral stationary phases or mobile phase additives in HPLC and SFC, which are critical quality control measures for pharmaceutical intermediates.

Reference Standard for Excluding GABAergic Activity

In neuropharmacology SAR studies focused on the GABAergic system, 3-aminobutanamide can function as a negative control or reference compound. Its lack of activity at GABA transporters (in contrast to the well-characterized 4-aminobutanamide scaffold [3]) helps researchers validate the specificity of their assays and confirm that observed effects are due to the intended target engagement rather than off-target interactions with the GABA system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.